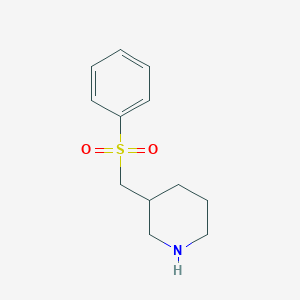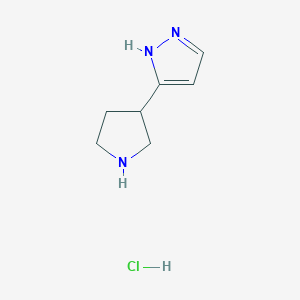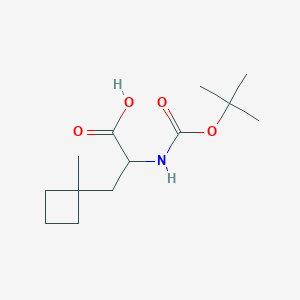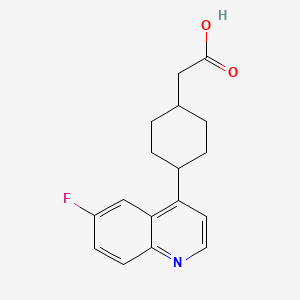![molecular formula C6H11N B2986340 3-Azabicyclo[3.2.0]heptane CAS No. 278-08-0](/img/structure/B2986340.png)
3-Azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[320]heptane is a bicyclic organic compound characterized by a nitrogen atom incorporated into its bicyclic structure
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.0]heptane, similar to other beta-lactam antimicrobials, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.
Mode of Action
The compound works by blocking the synthesis of the bacterial cell wall. It stops the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzyme, the compound prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell wall. This leads to osmotic instability and eventually, the death of the bacteria . It’s worth noting that the effectiveness of this compound is primarily against gram-positive bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and efficacy of the compound. Additionally, the presence of beta-lactamase enzymes in the environment can lead to the degradation of the compound, reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.0]heptane has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are currently underway .
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azabicyclo[3.2.0]heptane can be synthesized using a multicomponent reaction. One common method involves the [3+2] cycloaddition of cyclobut-1-ene carboxylic acid ester with an in situ generated azomethine ylide . This reaction typically occurs under mild conditions and can be scaled up for industrial production.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of immobilized enzymes, such as lipase B from Candida antarctica, to achieve kinetic resolution of racemic mixtures . This method allows for the efficient production of enantiomerically pure compounds, which are often required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicine: Its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom present in 3-Azabicyclo[3.2.0]heptane.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a dopaminergic ligand sets it apart from other similar compounds .
Properties
IUPAC Name |
3-azabicyclo[3.2.0]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIOGUWEUTYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to access 3-azabicyclo[3.2.0]heptanes?
A1: Several strategies exist for synthesizing 3-azabicyclo[3.2.0]heptanes:
- [2+2] Photocycloaddition: This versatile approach utilizes light energy to combine a maleimide derivative with an alkene or alkyne. [, , , , , , , , , , ] This reaction can be performed using various photosensitizers and wavelengths, including visible light. []
- Intramolecular Cyclization: This method employs a pre-organized system where a diallylic amine undergoes intramolecular [2+2] photocycloaddition to form the desired ring system. [, ]
- [3+2] Cycloaddition: This approach utilizes azomethine ylides reacting with cyclobutenones in the presence of a chiral copper catalyst. [] This method allows for the asymmetric synthesis of 3-azabicyclo[3.2.0]heptanes.
- Thermal Intramolecular [2+2] Cycloaddition: This strategy involves the thermal rearrangement of Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to form the 3-azabicyclo[3.2.0]heptane core. []
Q2: Can you describe the structure of this compound?
A2: this compound is a bicyclic organic compound. It consists of a cyclobutane ring fused to a pyrrolidine ring, with the nitrogen atom at the bridgehead position of the bicyclic system. The "3" in its name indicates the position of the nitrogen atom within the bicyclic system.
Q3: Are there any specific structural features of this compound derivatives described in the literature?
A3: Yes, research highlights several structural aspects:
- Substitutions: Studies report 3-azabicyclo[3.2.0]heptanes with various substitutions at different positions of the bicyclic system. [, , , , , , , ] These substitutions play a crucial role in modulating the biological activity of the compounds.
- Stereochemistry: The [2+2] photocycloaddition can yield different diastereomers, with some studies reporting high diastereoselectivity depending on the reaction conditions and substituents. [, , , , ]
- Conformation: The cyclobutane ring within the this compound framework can adopt different conformations. In some instances, a nearly planar cyclobutane ring has been observed. []
Q4: What are the potential applications of this compound derivatives?
A4: 3-Azabicyclo[3.2.0]heptanes are recognized as privileged scaffolds in drug discovery due to their structural resemblance to various bioactive molecules. [, , , , ] Research suggests potential applications as:
- Neuroleptic agents: Derivatives of this compound have shown promise as potential therapeutics for neurological disorders. [, , ]
- γ-Aminobutyric Acid (GABA) Analogues: The this compound framework serves as a basis for developing GABA analogues. [] GABA is a crucial neurotransmitter in the central nervous system.
- Dopaminergic Ligands: Research explores the use of this compound derivatives as dopaminergic ligands. [] These ligands interact with dopamine receptors, which are involved in various neurological and physiological processes.
Q5: What are the limitations of this compound derivatives highlighted in the research?
A5: While promising, research also points out certain limitations:
- Limited Scope: Some synthetic methods have limitations regarding the scope of substituents and the achievable diastereoselectivity. [, , ]
- Stability: The stability of specific this compound derivatives can vary, with some being described as unstable. [] This factor necessitates careful consideration during synthesis and storage.
Q6: What are some future directions for research on 3-azabicyclo[3.2.0]heptanes?
A6: Future research could focus on:
- Expanding Synthetic Toolbox: Developing new, efficient, and stereoselective methods for synthesizing diversely substituted this compound derivatives will be crucial. [, ]
- Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to understand how different substituents on the this compound scaffold influence its biological activity. This knowledge will facilitate the rational design of more potent and selective compounds. [, ]
- Drug Delivery and Formulation: Research on improving the delivery and formulation of these compounds could enhance their therapeutic potential by enhancing their bioavailability and stability. [, ]
- Toxicity and Safety Profiles: Thorough toxicological studies are necessary to evaluate the safety profile of this compound derivatives before clinical applications can be considered. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2986257.png)



![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986266.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2986267.png)
![2-[2-(phenylformamido)acetamido]ethyl benzoate](/img/structure/B2986270.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2986271.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)

![N-allyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2986274.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)
![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)

